molecular formula C26H20ClNO4 B2749513 6-[(4-chlorophenyl)methyl]-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one CAS No. 904432-99-1

6-[(4-chlorophenyl)methyl]-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one

Cat. No.: B2749513
CAS No.: 904432-99-1
M. Wt: 445.9
InChI Key: DJYPYSDBTPBNDA-UHFFFAOYSA-N
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Description

This compound is a quinoline derivative fused with a [1,4]dioxino ring system. Its structure features a 4-chlorophenylmethyl substituent at position 6 and a 4-methylbenzoyl group at position 6. Such substitutions are common in medicinal chemistry for modulating biological activity, solubility, and metabolic stability .

Key physicochemical properties inferred from structural analogs include:

  • Molecular weight: ~415–471 g/mol (depending on substituents) .
  • Lipophilicity: Predicted logP values (XLogP3 ~4–5) indicate moderate hydrophobicity, typical of fused polycyclic systems .

Properties

IUPAC Name

6-[(4-chlorophenyl)methyl]-8-(4-methylbenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClNO4/c1-16-2-6-18(7-3-16)25(29)21-15-28(14-17-4-8-19(27)9-5-17)22-13-24-23(31-10-11-32-24)12-20(22)26(21)30/h2-9,12-13,15H,10-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYPYSDBTPBNDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-[(4-chlorophenyl)methyl]-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one is a complex organic molecule with potential biological activities. Its structure features a quinoline core with various substituents that may confer unique pharmacological properties. This article reviews the biological activity of this compound based on existing research findings, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C26H20ClNO4
  • Molecular Weight : 445.9 g/mol
  • CAS Number : 904432-99-1
  • IUPAC Name : 6-[(4-chlorophenyl)methyl]-8-(4-methylbenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites. This inhibition can block substrate access and disrupt catalytic activity.
  • Receptor Binding : It may interact with cell surface receptors, modulating signaling pathways and influencing cellular responses.
  • Antimicrobial Activity : Preliminary studies suggest that it exhibits antibacterial properties against various bacterial strains.

Biological Activity Overview

Research indicates that the compound has several potential biological activities:

  • Antibacterial Activity : Studies have shown that derivatives of quinoline compounds can exhibit significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli . The specific activity of this compound against these strains needs further investigation.
  • Anticancer Potential : Quinoline derivatives have been explored for their anticancer properties. The ability of this compound to induce apoptosis in cancer cells could be a focus for future studies .

Antibacterial Studies

A study published in the Brazilian Journal of Pharmaceutical Sciences examined the antibacterial activity of synthesized compounds similar to the target compound. The results indicated moderate to strong activity against Salmonella typhi and Bacillus subtilis, suggesting that modifications in the quinoline structure could enhance antibacterial efficacy .

Enzyme Inhibition Studies

Research has demonstrated that compounds with similar structures can act as effective inhibitors of acetylcholinesterase (AChE) and urease. For instance, certain derivatives showed IC50 values indicating strong inhibitory activity . This suggests that this compound may also possess similar enzyme inhibitory properties.

Data Table: Biological Activities

Activity Type Description Reference
AntibacterialModerate to strong activity against S. typhi and B. subtilis
Enzyme InhibitionPotential AChE and urease inhibitor
AnticancerInduces apoptosis in cancer cells (potential)

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of [1,4]dioxino[2,3-g]quinolin-9-one derivatives. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name (Substituents) Molecular Formula Molecular Weight (g/mol) Key Substituents TPSA (Ų) XLogP3 Source
Target compound: 6-(4-Cl-benzyl)-8-(4-Me-benzoyl) C₂₈H₂₃ClNO₅ ~472.95* 4-Cl-benzyl, 4-Me-benzoyl ~55.8 ~4.6 Inferred
8-(4-Ethoxybenzoyl)-6-(4-MeO-benzyl) C₂₈H₂₅NO₆ 471.50 4-Ethoxybenzoyl, 4-MeO-benzyl 55.8 4.6
8-Benzoyl-6-(4-F-benzyl) C₂₇H₂₀FNO₅ 415.40 Benzoyl, 4-F-benzyl 55.8 4.6
8-(3,4-DiMeO-benzoyl)-6-(3-Me-benzyl) C₂₉H₂₇NO₇ 501.53 3,4-DiMeO-benzoyl, 3-Me-benzyl 65.7 3.9
9-(2-Cl-phenyl)-tetrahydro derivative C₁₇H₁₄ClNO₃ 315.75 2-Cl-phenyl, reduced dioxino ring 49.3 2.8

*Calculated based on substituents and core structure.

Key Observations:

Substituent Effects on Lipophilicity :

  • The target compound’s 4-chlorophenyl and 4-methylbenzoyl groups confer higher lipophilicity (XLogP3 ~4.6) compared to derivatives with polar methoxy (XLogP3 ~3.9) or reduced-ring systems (XLogP3 ~2.8) .
  • Fluorine substitution (as in ) maintains similar logP but enhances metabolic stability .

Synthetic Accessibility: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is a common method for introducing aryl/heteroaryl groups, as seen in and . The 4-methylbenzoyl group in the target compound may require Friedel-Crafts acylation or directed ortho-metalation strategies, analogous to methods in for benzophenone derivatives .

Biological Relevance: While direct bioactivity data for the target compound are absent, structurally similar [1,4]dioxinoquinolinones and thienoquinolines (e.g., ) exhibit potassium channel modulation and antitumor activity . The 4-chlorophenyl group may enhance target binding affinity, as seen in chlorinated kinase inhibitors .

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